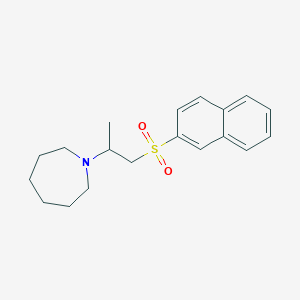

2-(1-Azepanyl)propyl 2-naphthyl sulfone

説明

特性

分子式 |

C19H25NO2S |

|---|---|

分子量 |

331.5 g/mol |

IUPAC名 |

1-(1-naphthalen-2-ylsulfonylpropan-2-yl)azepane |

InChI |

InChI=1S/C19H25NO2S/c1-16(20-12-6-2-3-7-13-20)15-23(21,22)19-11-10-17-8-4-5-9-18(17)14-19/h4-5,8-11,14,16H,2-3,6-7,12-13,15H2,1H3 |

InChIキー |

BAWJYYKAXLBQTP-UHFFFAOYSA-N |

SMILES |

CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCCCCC3 |

正規SMILES |

CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCCCCC3 |

製品の起源 |

United States |

準備方法

Sulfide Intermediate Formation

The synthesis of 2-naphthyl sulfone derivatives typically begins with the preparation of sulfide intermediates. A common approach involves reacting 2-naphthol with thiols or sulfenyl chlorides. For instance, 2-naphthyl sulfide can be synthesized by treating 2-naphthol with propane thiol in the presence of a base such as NaOH. The reaction proceeds via nucleophilic substitution, yielding the sulfide intermediate, which is subsequently oxidized to the sulfone.

Oxidation to Sulfone

The oxidation of sulfides to sulfones is a critical step. Hydrogen peroxide (H₂O₂) in acetic acid is widely employed due to its efficiency and cost-effectiveness. As demonstrated in the synthesis of benzyl naphthyl sulfones, stirring the sulfide (e.g., 7a–7t ) with 30% H₂O₂ in acetic acid at room temperature for 3–5 hours achieves complete oxidation (Table 1). This method avoids over-oxidation and minimizes side reactions, making it suitable for sensitive substrates.

Table 1: Oxidation Conditions for Sulfide-to-Sulfone Conversion

| Sulfide Substrate | Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Naphthyl sulfide | 30% H₂O₂ | Acetic acid | 3–5 | 85–92 |

Introduction of the Azepanylpropyl Group

Alkylation Strategies

The azepanylpropyl moiety is introduced via alkylation reactions. A proven method involves reacting azepane with a propyl halide (e.g., 1-bromopropane) under basic conditions. For example, 1-azepanylpropyl bromide can be synthesized by refluxing azepane with 1,3-dibromopropane in tetrahydrofuran (THF) using K₂CO₃ as a base. This intermediate is then coupled to the 2-naphthyl sulfone.

Catalytic Enhancements

Catalysts such as basic cupric carbonate (CuCO₃·Cu(OH)₂) significantly improve reaction efficiency. In the preparation of naphthyl ethylene diamine hydrochloride, replacing Cu/CuO with basic cupric carbonate reduced reaction time by 50% and increased yields by 5%. Similar benefits are anticipated for azepane-propyl coupling, where the catalyst facilitates nucleophilic substitution at lower temperatures (100–115°C).

Coupling Reactions and Optimization

Nucleophilic Substitution

The final step involves coupling 1-azepanylpropyl bromide with 2-naphthyl sulfone. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For instance, heating the sulfone with the alkyl bromide at 80–90°C for 12–24 hours in the presence of K₂CO₃ yields the target compound.

Table 2: Coupling Reaction Parameters

Mitsunobu Reaction Alternative

An alternative pathway employs the Mitsunobu reaction to attach the azepanylpropyl group. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group of 2-naphthyl sulfone is displaced by the azepane-propyl alcohol derivative. This method offers higher regioselectivity but requires rigorous moisture control.

Purification and Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。